molecular formula C24H34N2O2 B4174702 1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4174702
M. Wt: 382.5 g/mol
InChI Key: VUSXZEKZHLJNFY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of aromatic and piperazine moieties

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-19-5-9-21(10-6-19)26-15-13-25(14-16-26)17-22(27)18-28-23-11-7-20(8-12-23)24(2,3)4/h5-12,22,27H,13-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXZEKZHLJNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with 4-(4-methylphenyl)-1-piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylphenoxy)-4-methoxybenzene
  • 4-tert-butylphenyl glycidyl ether
  • 4-(4-tert-butylphenoxy)benzaldehyde

Uniqueness

1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of aromatic and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Reactant of Route 2
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1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

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